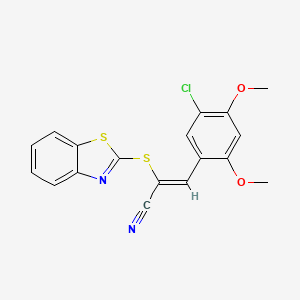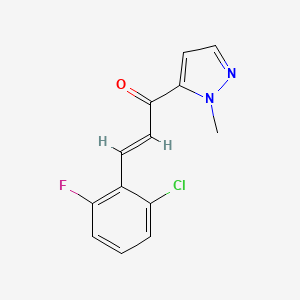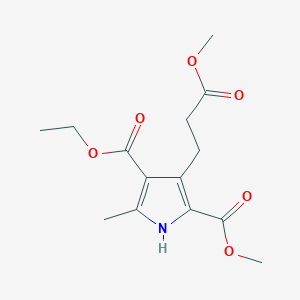
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one, also known as CTID, is a diazepine derivative that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one is not fully understood. However, studies have suggested that it acts on the GABA-A receptor, which is responsible for regulating the activity of the central nervous system. This compound enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmitter release, which results in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can lead to neuroprotection. This compound has also been shown to improve cognitive function and memory in animal models. Additionally, it has been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has shown low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several areas of future research for 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one. One of the significant areas is its potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, this compound's potential use in treating neurological disorders, such as epilepsy and Alzheimer's disease, needs to be further explored. Finally, more research is needed to understand the mechanism of action of this compound fully.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.
Synthesemethoden
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one can be synthesized using various methods, including the reaction of 3-isopropyl-4-methylbenzoyl chloride with cyclopropylmethylamine and 2,4,5-trimethylphenylacetic acid. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has been studied for its potential use in various scientific research applications. One of the significant areas of research is its use as a potential anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in treating anxiety and depression due to its anxiolytic and antidepressant properties. Additionally, this compound has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethyl)-3-propan-2-yl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-14(2)20-13-23(9-8-21(25)24(20)12-18-6-7-18)22(26)19-11-16(4)15(3)10-17(19)5/h10-11,14,18,20H,6-9,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPSQDMCIMMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)
![N,N-dimethyl-1-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-1,4-oxazepan-6-yl}methanamine](/img/structure/B5489902.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B5489933.png)
![3-(4-{[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenyl)prop-2-yn-1-ol](/img/structure/B5489951.png)
